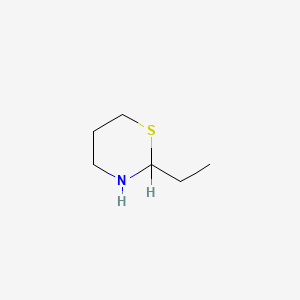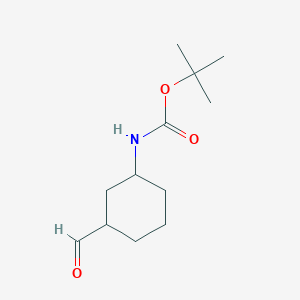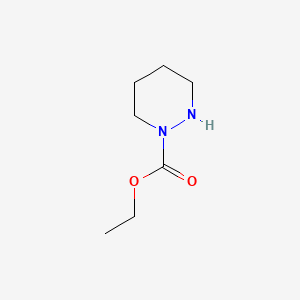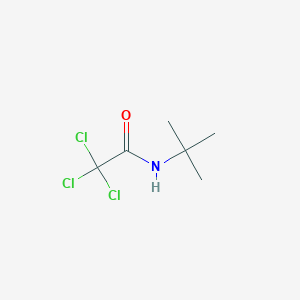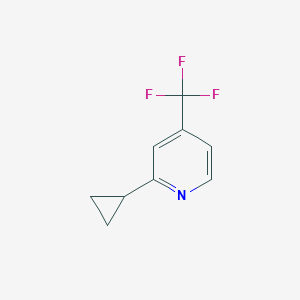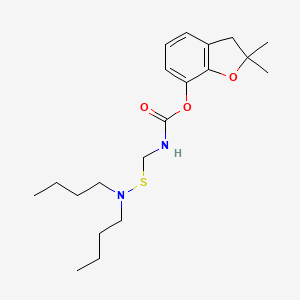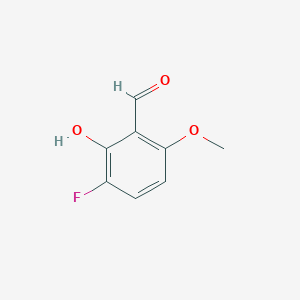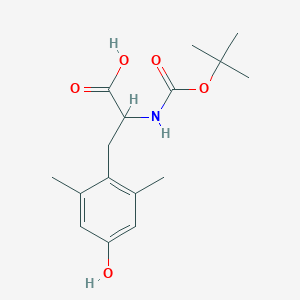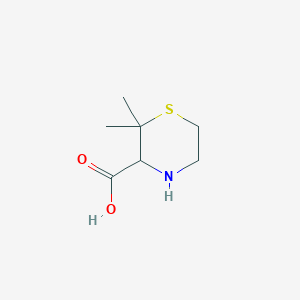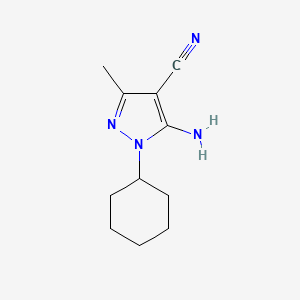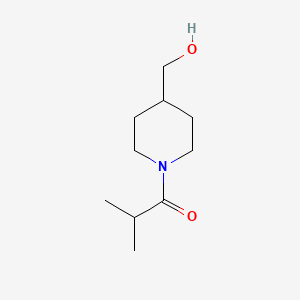
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and a methylating agent to introduce the hydroxymethyl and methyl groups, respectively. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification steps, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1-(4-(Carboxymethyl)piperidin-1-yl)-2-methylpropan-1-one.
Reduction: 1-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s piperidine ring can also interact with receptors and enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can be compared with other piperidine derivatives, such as:
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Similar structure but with a different alkyl group.
1-(4-(Hydroxymethyl)piperidin-1-yl)butan-1-one: Longer alkyl chain, potentially affecting its chemical and biological properties.
1-(4-(Hydroxymethyl)piperidin-1-yl)pentan-1-one: Even longer alkyl chain, further influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)10(13)11-5-3-9(7-12)4-6-11/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
BYBLJLDAVXKYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
